Mikimopine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

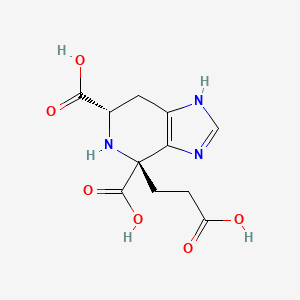

Mikimopine is a complex organic compound with a unique structure that includes both imidazole and pyridine rings

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Mikimopine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyridine precursors, followed by their cyclization under controlled conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.

化学反応の分析

Types of Reactions

Mikimopine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation

科学的研究の応用

Plant Genetic Engineering

Mikimopine plays a crucial role in the genetic transformation of various plant species through Agrobacterium-mediated techniques. The presence of this compound allows A. rhizogenes to establish a symbiotic relationship with host plants, facilitating the transfer of T-DNA into the plant genome.

Case Study: Tobacco Transformation

In a study involving Nicotiana tabacum, researchers utilized the this compound synthase gene to enhance transformation efficiency. The study demonstrated that plants expressing the this compound synthase gene exhibited improved growth and stress resistance, suggesting a functional role for this compound in plant defense mechanisms against pathogens .

Secondary Metabolite Production

This compound-producing hairy roots have been shown to enhance the production of valuable secondary metabolites, which are essential for pharmaceutical applications.

Case Study: Eurycoma longifolia

A significant application was observed in Eurycoma longifolia, where hairy root cultures were induced using this compound-type A. rhizogenes. The resulting cultures demonstrated an increased yield of bioactive compounds such as quassinoids, which are known for their medicinal properties. This method allows for sustainable production from low biomass starting materials .

Allelopathic Effects

This compound has been studied for its allelopathic properties, which can influence plant interactions and soil microbial communities.

Research Findings

Research indicated that treatment with this compound could inhibit seed germination in Lepidium sativum, showcasing its potential use in agricultural practices to manage weed populations . Additionally, it has been suggested that opines like this compound can alter rhizobacterial populations, promoting beneficial microbial interactions in the soil .

Stress Response Enhancement

The expression of the this compound synthase gene may enhance stress responses in plants, providing them with better resilience against environmental challenges.

Evidence from Studies

Studies have shown that opine-producing plants exhibited increased resistance to herbivory and pathogen attacks. For instance, when treated with this compound, Hyoscyamus albus showed enhanced alkaloid production, which plays a critical role in its defense mechanisms . This suggests that this compound could be utilized to bolster plant defenses through biotechnological interventions.

Biotechnological Implications

The utilization of this compound in biotechnological applications extends beyond genetic transformation and secondary metabolite production. It holds promise for developing transgenic plants with enhanced traits such as improved nutritional value, disease resistance, and adaptability to abiotic stresses.

Data Summary Table

| Application Area | Description | Case Study Example |

|---|---|---|

| Plant Genetic Engineering | Facilitates T-DNA transfer into plant genomes | Nicotiana tabacum transformation |

| Secondary Metabolite Production | Enhances yield of bioactive compounds | Eurycoma longifolia hairy roots |

| Allelopathic Effects | Inhibits seed germination and alters microbial populations | Treatment effects on Lepidium sativum |

| Stress Response Enhancement | Improves resilience against environmental stressors | Alkaloid production in Hyoscyamus albus |

特性

分子式 |

C11H13N3O6 |

|---|---|

分子量 |

283.24 g/mol |

IUPAC名 |

(4R,6S)-4-(2-carboxyethyl)-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,6-dicarboxylic acid |

InChI |

InChI=1S/C11H13N3O6/c15-7(16)1-2-11(10(19)20)8-5(12-4-13-8)3-6(14-11)9(17)18/h4,6,14H,1-3H2,(H,12,13)(H,15,16)(H,17,18)(H,19,20)/t6-,11+/m0/s1 |

InChIキー |

XGCZNSAJOHDWQS-UPONEAKYSA-N |

異性体SMILES |

C1[C@H](N[C@@](C2=C1NC=N2)(CCC(=O)O)C(=O)O)C(=O)O |

正規SMILES |

C1C(NC(C2=C1NC=N2)(CCC(=O)O)C(=O)O)C(=O)O |

同義語 |

cucumopine cucumopine, (4R-cis)-isomer mikimopine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。